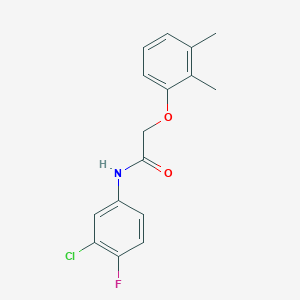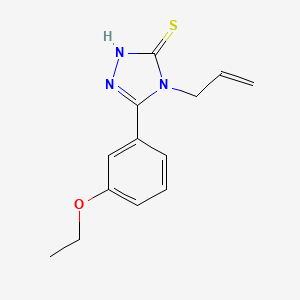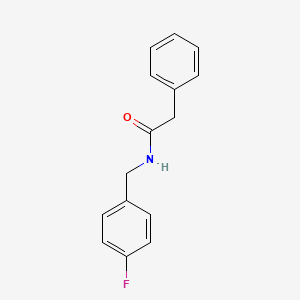![molecular formula C13H11ClF3N5 B5707223 N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)
N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, commonly known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. AG-490 is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which are important in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
AG-490 acts as a competitive inhibitor of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine kinase activity, preventing the phosphorylation of STAT proteins and their subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK pathways. The inhibition of these pathways can result in the induction of apoptosis, cell cycle arrest, and the suppression of cell proliferation.
Biochemical and Physiological Effects:
AG-490 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, and to suppress tumor growth in animal models. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce inflammation in animal models. In addition, AG-490 has been shown to promote neuronal differentiation and regeneration in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
AG-490 is a potent and specific inhibitor of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine kinase activity, making it a valuable tool for studying the N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling pathway. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, AG-490 has some limitations, including its relatively low solubility in water and its potential for off-target effects. In addition, the inhibition of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling can have complex and diverse effects on cellular processes, making it important to carefully design experiments and interpret results.
Orientations Futures
There are many potential future directions for research involving AG-490. One area of interest is the development of new therapeutic agents that target the N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT pathway, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the role of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling in neuronal development and regeneration, with the goal of developing new treatments for neurological disorders. Additionally, further research is needed to fully understand the complex and diverse effects of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling on cellular processes, and to identify potential new targets for therapeutic intervention.
Méthodes De Synthèse
AG-490 can be synthesized by reacting 4-chloroaniline with 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with guanidine hydrochloride to yield AG-490. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
AG-490 has been widely used in scientific research to investigate the N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling pathway and its role in various cellular processes. It has been shown to inhibit the activity of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine1, N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine2, and N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine3, as well as STAT3 and STAT5. AG-490 has been used to study the role of N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine/STAT signaling in cancer, inflammation, and immune response. It has also been used in studies of neuronal differentiation and regeneration, as well as in the development of new therapeutic agents.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5/c1-7-6-10(13(15,16)17)21-12(19-7)22-11(18)20-9-4-2-8(14)3-5-9/h2-6H,1H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVMDFBZLZNWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)
![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)



